molecular formula C13H14N2O2S B1239536 (5E)-3-ethyl-5-[(N-methylanilino)methylidene]-2-sulfanylidene-1,3-oxazolidin-4-one

(5E)-3-ethyl-5-[(N-methylanilino)methylidene]-2-sulfanylidene-1,3-oxazolidin-4-one

Cat. No.: B1239536
M. Wt: 262.33 g/mol
InChI Key: XGSVSNJXIXEAEW-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-[(N-methylanilino)methylidene]-2-sulfanylidene-4-oxazolidinone is a substituted aniline.

Scientific Research Applications

Synthesis and Structural Investigations

  • Electrochemical Synthesis : A study by Feroci et al. (2005) describes an efficient electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide, highlighting a method that avoids the use of toxic chemicals and catalysts (Feroci et al., 2005).

  • Crystal Structures of Oxazolidines : Bolte and Strahringer (1999) conducted structural investigations of five N-arylsulfonyloxazolidines, providing insights into the crystal structures and physical characteristics of compounds similar to (5E)-3-ethyl-5-[(N-methylanilino)methylidene]-2-sulfanylidene-1,3-oxazolidin-4-one (Bolte & Strahringer, 1999).

Chemical Properties and Reactions

  • Cyanomethylation Reactions : Azam et al. (1996) explored the cyanomethylation of sodium or lithium enolates derived from oxazolidin-2-ones, demonstrating good stereoselectivity in forming 2-substituted derivatives of 4-aminobutanoic acid (Azam, D'souza, & Wyatt, 1996).

  • Weak Hydrogen Bonds and π-π Interactions : A study by Nogueira et al. (2015) on oxazolidin-2-ones like this compound showed the presence of weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions, which are significant in understanding the chemical behavior of such compounds (Nogueira et al., 2015).

Novel Applications in Synthesis

  • Enzymatic Synthesis : Yadav and Pawar (2014) reported on the enzymatic synthesis of oxazolidin-2-one using 2-aminoalochol and dimethyl carbonate, demonstrating an innovative approach to synthesizing compounds like 3-ethyl-1,3-oxazolidin-2-one (Yadav & Pawar, 2014).

  • Antimicrobial Agents Synthesis : Devi et al. (2013) described the synthesis of several oxazolidinone derivatives, highlighting their potential as antimicrobial agents, an application relevant to this compound (Devi et al., 2013).

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

(5E)-3-ethyl-5-[(N-methylanilino)methylidene]-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C13H14N2O2S/c1-3-15-12(16)11(17-13(15)18)9-14(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/b11-9+

InChI Key

XGSVSNJXIXEAEW-PKNBQFBNSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\N(C)C2=CC=CC=C2)/OC1=S

Canonical SMILES

CCN1C(=O)C(=CN(C)C2=CC=CC=C2)OC1=S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E)-3-ethyl-5-[(N-methylanilino)methylidene]-2-sulfanylidene-1,3-oxazolidin-4-one
Reactant of Route 2
(5E)-3-ethyl-5-[(N-methylanilino)methylidene]-2-sulfanylidene-1,3-oxazolidin-4-one
Reactant of Route 3
(5E)-3-ethyl-5-[(N-methylanilino)methylidene]-2-sulfanylidene-1,3-oxazolidin-4-one
Reactant of Route 4
(5E)-3-ethyl-5-[(N-methylanilino)methylidene]-2-sulfanylidene-1,3-oxazolidin-4-one
Reactant of Route 5
(5E)-3-ethyl-5-[(N-methylanilino)methylidene]-2-sulfanylidene-1,3-oxazolidin-4-one
Reactant of Route 6
(5E)-3-ethyl-5-[(N-methylanilino)methylidene]-2-sulfanylidene-1,3-oxazolidin-4-one

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